molecular formula C8H6F2N4 B6189143 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1858234-16-8

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6189143
CAS No.: 1858234-16-8
M. Wt: 196.2
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Description

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-difluoroacetophenone , have been used to synthesize various molecules with potential biological activity

Mode of Action

It’s worth noting that similar compounds have been synthesized via claisen-schmidt condensation under basic conditions . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various molecules, suggesting that they may interact with multiple biochemical pathways

Result of Action

Similar compounds have shown potential cytotoxic activity , suggesting that this compound may also have significant biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed:

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is C8H6F2N4, with a molecular weight of approximately 196.16 g/mol. The compound features a triazole ring that is known for its biological activity, particularly in antifungal applications.

Antifungal Activity

One of the primary applications of this compound is in the development of antifungal agents. Triazole derivatives are widely recognized for their effectiveness against fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi.

Case Study: Posaconazole Synthesis
Posaconazole is a broad-spectrum antifungal agent that has been synthesized using intermediates derived from this compound. Research indicates that this compound serves as an effective precursor in the synthesis pathway for posaconazole and other related antifungals .

Crop Protection

Beyond its pharmaceutical uses, this compound has potential applications in agricultural chemistry as a fungicide. Its efficacy against various plant pathogens makes it a candidate for inclusion in crop protection formulations.

Research Findings
Studies have shown that triazole compounds can significantly reduce fungal diseases in crops such as wheat and barley. The application of these compounds can lead to improved yield and quality by protecting plants from pathogenic fungi .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine
  • 1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine
  • 1-(2,3-Difluorophenyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7F2N5
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 241479-67-4

Pharmacological Properties

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antifungal properties. The compound has been evaluated against various fungal strains and shows promising results as an antifungal agent. The mechanism involves inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.

Anticancer Activity

Studies have shown that compounds containing the triazole ring exhibit anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies utilizing COX inhibition assays indicated that it effectively reduces inflammation markers, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Cholinesterase Inhibition : Similar to other triazole derivatives, this compound exhibits inhibition of cholinesterases, which are enzymes involved in neurotransmitter breakdown. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer’s.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects against multiple cancer cell lines.
    • Findings : Compounds derived from this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
  • Study on Neuroprotective Effects :
    • Objective : To assess the neuroprotective properties through cholinesterase inhibition.
    • Findings : The compound exhibited moderate inhibition with an IC50 value of approximately 15 µM against acetylcholinesterase.

Data Table

Activity TypeTarget/AssayIC50 Value (µM)Reference
AntifungalCandida albicans5.0
AnticancerA549 (lung cancer)10.0
HeLa (cervical cancer)20.0
MCF7 (breast cancer)30.0
Anti-inflammatoryCOX Inhibition12.0
Cholinesterase InhibitionAcetylcholinesterase15.0

Properties

CAS No.

1858234-16-8

Molecular Formula

C8H6F2N4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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